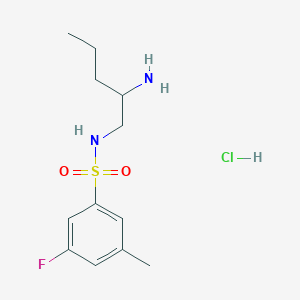![molecular formula C13H17ClFNO2 B7641092 [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol selectively binds to the glycine site of the NMDA receptor, preventing the binding of glycine and subsequent activation of the receptor. This leads to a reduction in NMDA receptor-mediated synaptic transmission, which can affect learning and memory processes. This compound has also been shown to have an allosteric effect on the NMDA receptor, which can modulate the receptor's activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which can affect learning and memory processes. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy, as well as neuroprotective effects in models of ischemia and traumatic brain injury.
実験室実験の利点と制限
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has several advantages as a research tool. It is highly selective for the glycine site of the NMDA receptor, which allows for specific modulation of the receptor's activity. This compound also has a long half-life, which allows for sustained effects on the receptor. However, this compound has some limitations as a research tool. Its synthesis method is complex and yields are relatively low. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol. One potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. This compound could also be used in combination with other drugs to investigate potential synergistic effects on the NMDA receptor. Additionally, further research is needed to optimize the synthesis method for this compound and to improve its selectivity for the glycine site of the NMDA receptor.
合成法
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 3-chloro-2-fluorobenzyl chloride with morpholine, followed by the addition of methyl magnesium bromide and finally, the reduction of the resulting intermediate with lithium aluminum hydride. The yield of this synthesis method is approximately 50%.
科学的研究の応用
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of NMDA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
[4-[(3-chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2/c1-9-8-18-11(7-17)6-16(9)5-10-3-2-4-12(14)13(10)15/h2-4,9,11,17H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJKROYQLQZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=C(C(=CC=C2)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

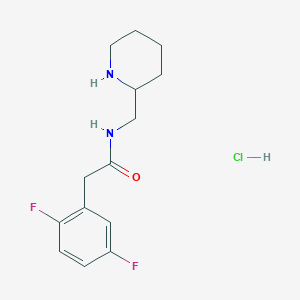
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
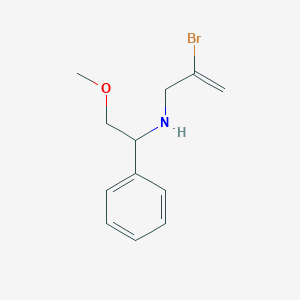
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
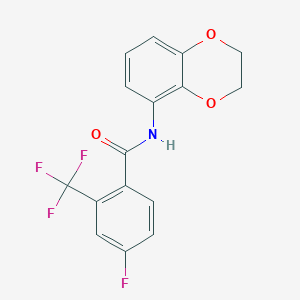
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
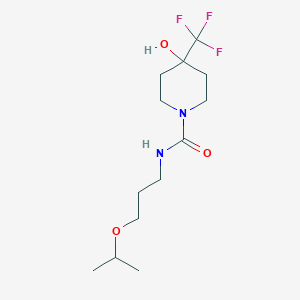
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
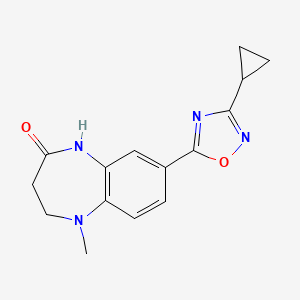
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
